3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
The compound “3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amino, carboxyl, and thiadiazole groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazolium ring, the introduction of amino and carboxyl groups, and the assembly of the bicyclic structure. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups may be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, pH, and solvent choice to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the carboxyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, the compound may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows for diverse interactions, which can result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrazolium derivatives, thiadiazole-containing molecules, and bicyclic organic compounds. Examples include:
- 3-Amino-4-methylpyrazolium derivatives
- 5-Amino-1,2,4-thiadiazole derivatives
- Bicyclic β-lactam antibiotics
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H30N12O8S2 |
---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42) |
InChI Key |
JHFNIHVVXRKLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
Origin of Product |
United States |
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